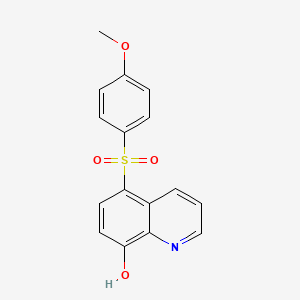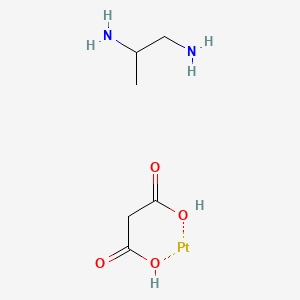
Malonato-1,2-propylenediammineplatinum(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malonato-1,2-propylenediammineplatinum(II) is a platinum-based compound that has garnered significant interest in the field of medicinal chemistry, particularly for its potential applications in cancer treatment. This compound is characterized by the presence of a platinum(II) center coordinated to a malonate ligand and a 1,2-propylenediammine ligand. The unique coordination environment around the platinum center imparts distinct chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Malonato-1,2-propylenediammineplatinum(II) typically involves the reaction of potassium tetrachloroplatinate(II) with 1,2-propylenediammine in the presence of a malonate ligand. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
K2[PtCl4]+NH2CH2CH2NH2+CH2(COOH)2→Malonato-1,2-propylenediammineplatinum(II)+KCl+HCl
Industrial Production Methods
Industrial production of Malonato-1,2-propylenediammineplatinum(II) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions, such as temperature, pH, and reaction time, are optimized to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
Types of Reactions
Malonato-1,2-propylenediammineplatinum(II) undergoes various chemical reactions, including:
Substitution Reactions: The platinum center can undergo ligand exchange reactions with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the platinum center.
Coordination Reactions: The malonate and 1,2-propylenediammine ligands can coordinate with other metal centers or organic molecules.
Common Reagents and Conditions
Common reagents used in the reactions of Malonato-1,2-propylenediammineplatinum(II) include halides, amines, and phosphines. The reactions are typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.
Major Products
The major products formed from the reactions of Malonato-1,2-propylenediammineplatinum(II) depend on the specific reaction conditions and reagents used. For example, substitution reactions with halides can yield haloplatinum complexes, while coordination reactions with organic molecules can form organoplatinum complexes.
Aplicaciones Científicas De Investigación
Malonato-1,2-propylenediammineplatinum(II) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: It is studied for its interactions with biological macromolecules, such as DNA and proteins.
Medicine: The compound has shown potential as an anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells.
Industry: Malonato-1,2-propylenediammineplatinum(II) is used in the development of advanced materials and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Malonato-1,2-propylenediammineplatinum(II) involves its interaction with cellular components, particularly DNA. The compound binds to the DNA, forming cross-links that disrupt the replication and transcription processes. This leads to the induction of apoptosis in cancer cells. The molecular targets and pathways involved in this process include the activation of DNA damage response pathways and the inhibition of DNA repair mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A widely used platinum-based anticancer drug with a similar mechanism of action.
Carboplatin: Another platinum-based drug with reduced side effects compared to cisplatin.
Oxaliplatin: A third-generation platinum drug with improved efficacy against certain types of cancer.
Uniqueness
Malonato-1,2-propylenediammineplatinum(II) is unique due to its specific ligand environment, which imparts distinct chemical and biological properties. Unlike cisplatin and carboplatin, this compound has a malonate ligand that enhances its solubility and stability. Additionally, the 1,2-propylenediammine ligand provides a different steric and electronic environment around the platinum center, potentially leading to unique interactions with biological targets.
Propiedades
Fórmula molecular |
C6H14N2O4Pt |
|---|---|
Peso molecular |
373.27 g/mol |
Nombre IUPAC |
platinum;propane-1,2-diamine;propanedioic acid |
InChI |
InChI=1S/C3H10N2.C3H4O4.Pt/c1-3(5)2-4;4-2(5)1-3(6)7;/h3H,2,4-5H2,1H3;1H2,(H,4,5)(H,6,7); |
Clave InChI |
DHJBAJIBNUQFPR-UHFFFAOYSA-N |
SMILES canónico |
CC(CN)N.C(C(=O)O)C(=O)O.[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


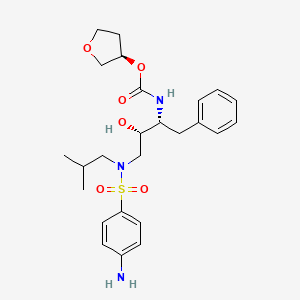

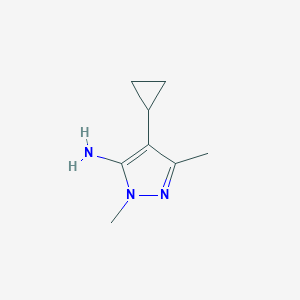
![2-(Difluoromethoxy)-6-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B15209171.png)
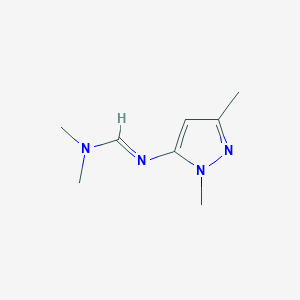
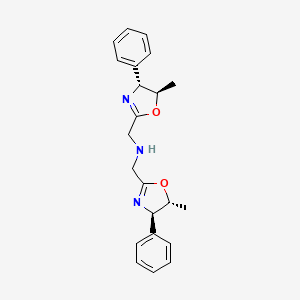
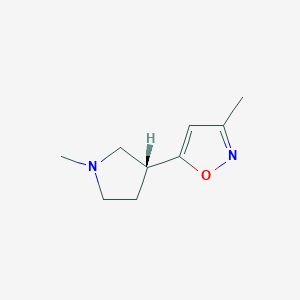
![3-Chloro-1-[4-(diethylamino)phenyl]isoquinoline-4-carbaldehyde](/img/structure/B15209201.png)

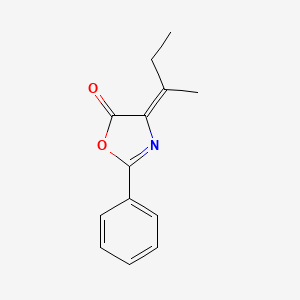

![2-[(7-Nitro-1-benzofuran-4-yl)amino]ethane-1-sulfonic acid](/img/structure/B15209240.png)
